molecular formula C19H19N3O2S B6031136 1-(10H-phenothiazin-10-ylcarbonyl)-4-piperidinecarboxamide

1-(10H-phenothiazin-10-ylcarbonyl)-4-piperidinecarboxamide

Cat. No. B6031136
M. Wt: 353.4 g/mol
InChI Key: BOJKPZJBTFHKKG-UHFFFAOYSA-N
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Description

The compound “1-(10H-phenothiazin-10-ylcarbonyl)-4-piperidinecarboxamide” is a novel compound that has been synthesized and characterized . It is a phenothiazine derivative, which is a class of compounds that have been extensively studied due to their potential applications in various fields .


Synthesis Analysis

The compound was synthesized and characterized by Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance spectroscopy (1H and 13C NMR), and mass spectrometry . The synthesis process involved the condensation of various carbonyl compounds .


Molecular Structure Analysis

The molecular structure of the compound was confirmed by single-crystal X-ray crystallographic studies . The compound was crystallized in a monoclinic crystal system with a space group of C2 .


Chemical Reactions Analysis

The compound was produced from 2-(4-acetylphenoxy)-1-(10H-phenothiazin-10-yl)ethan-1-one and then condensed with various carbonyl compounds .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 241.30800, and its density is 1.284g/cm3 . The compound’s boiling point is 470.6ºC at 760 mmHg .

Advantages and Limitations for Lab Experiments

1-(10H-phenothiazin-10-ylcarbonyl)-4-piperidinecarboxamide has several advantages as a tool for scientific research. It is a potent and selective inhibitor of PKC, making it a valuable tool for studying the role of this enzyme in various biological processes. This compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, there are also some limitations to the use of this compound in lab experiments. It is known to be unstable in solution, which can lead to variability in experimental results. Additionally, the effects of this compound on cellular processes may be complicated by its off-target effects on other enzymes.

Future Directions

There are several future directions for the study of 1-(10H-phenothiazin-10-ylcarbonyl)-4-piperidinecarboxamide. One area of interest is the development of more stable derivatives of this compound that can be used in experimental settings. Another area of interest is the use of this compound in the study of diseases that are associated with dysregulation of PKC, such as cancer and diabetes. Finally, the effects of this compound on other cellular processes and signaling pathways warrant further investigation.
Conclusion:
In conclusion, this compound is a valuable tool for scientific research that has been extensively studied for its potential application in the study of various biological processes. Its ability to selectively inhibit PKC has made it a valuable tool for studying the role of this enzyme in cellular processes. While there are some limitations to its use, this compound remains an important compound for researchers seeking to better understand the complex processes that regulate cellular function.

Synthesis Methods

The synthesis of 1-(10H-phenothiazin-10-ylcarbonyl)-4-piperidinecarboxamide involves the reaction between 10-chloro-10H-phenothiazine and 4-piperidinecarboxylic acid, followed by the addition of thionyl chloride and then the reaction with N,N-dimethylformamide dimethyl acetal. The resulting product is purified using column chromatography to obtain this compound in high yield and purity.

Scientific Research Applications

1-(10H-phenothiazin-10-ylcarbonyl)-4-piperidinecarboxamide has been widely used in scientific research as a tool to study various biological processes. It has been shown to be a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in cell signaling and regulation. This compound has also been used to study the effects of PKC inhibition on various cellular processes, including cell proliferation, differentiation, and apoptosis.

properties

IUPAC Name

1-(phenothiazine-10-carbonyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c20-18(23)13-9-11-21(12-10-13)19(24)22-14-5-1-3-7-16(14)25-17-8-4-2-6-15(17)22/h1-8,13H,9-12H2,(H2,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJKPZJBTFHKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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